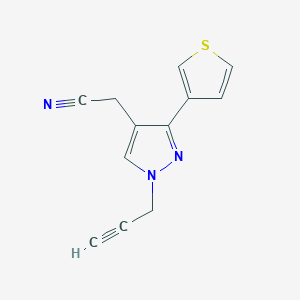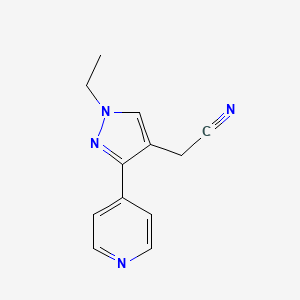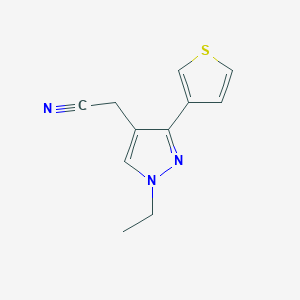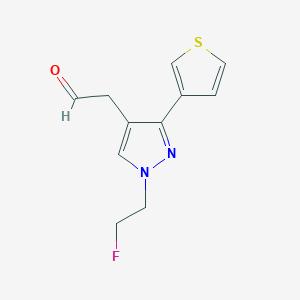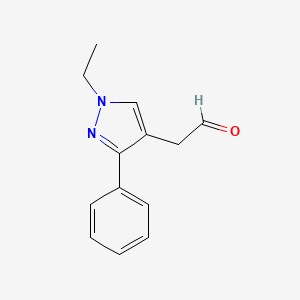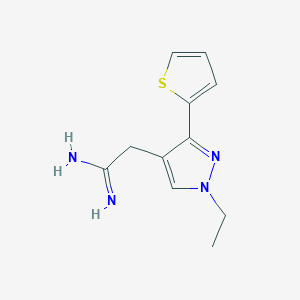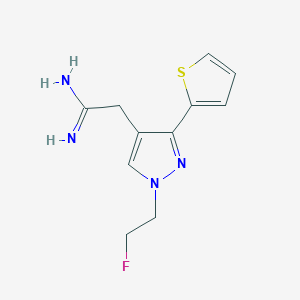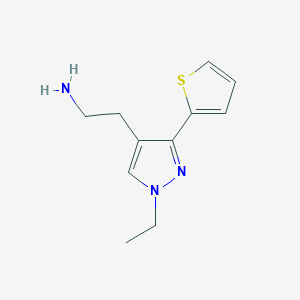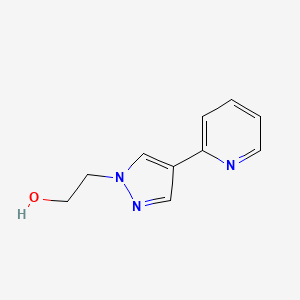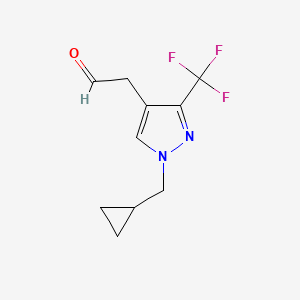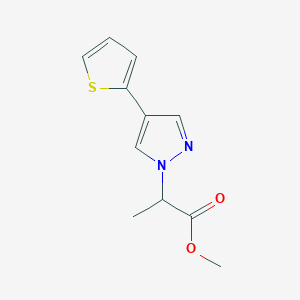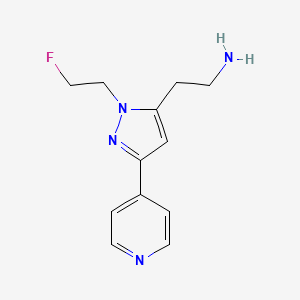
2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)ethan-1-amine
Übersicht
Beschreibung
2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)ethan-1-amine (FEPA) is a recently developed small molecule that has been used in a variety of scientific research applications. It is a fluorinated pyrazole derivative that has been found to possess a wide range of biochemical and physiological effects. FEPA has been used in studies involving cell signaling, gene expression, and drug development. It has been found to be a useful tool in the fields of biochemistry, molecular biology, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
- Oligomerization and Polymerization of Ethylene : Derivatives of pyrazolylamine ligands, closely related to the compound , have been utilized in nickel-catalyzed oligomerization or polymerization of ethylene. The reactions' products were found to vary depending on the co-catalyst and solvent used. For instance, in the presence of EtAlCl2 as co-catalyst and toluene as solvent, butene and hexene were formed (Obuah et al., 2014).
Synthesis and Chemical Transformations
- Kilogram-Scale Synthesis of an Antibacterial Candidate : A novel oxazolidinone antibacterial candidate's large-scale preparation involved the key intermediate closely related to the given compound. The process emphasized cost-effectiveness and environmental friendliness (Yang et al., 2014).
- Synthesis of Pyrazolyl Pyrazoline and Aminopyrimidine Derivatives : Novel pyrazolyl pyrazoline and aminopyrimidine derivatives, akin to the mentioned compound, have been synthesized and evaluated for cytotoxicity against various human cancer cell lines. Some compounds showed significant cytotoxicity, suggesting their potential as anticancer agents (Alam et al., 2018).
Photophysical Studies
- Fluorescent Sensor for Inorganic Cations : A novel fluorescent dye based on a pyrazoloquinoline skeleton, which includes a structure similar to the compound , was synthesized. This compound acted as a sensor for detecting small inorganic cations in highly polar solvents (Mac et al., 2010).
Medicinal Applications
- Antiviral Activity Studies : Pyrazole-containing compounds have shown significant antiviral activities, including anti-HIV properties. These studies provide a comprehensive overview of pyrazole derivatives' potential therapeutic activity against HIV (Kumar et al., 2022).
Complexation and Coordination Chemistry
- Complexation to Metal Salts : An improved synthesis of a compound closely related to the subject compound showed potential for complexation with metal salts. These reactions are significant for understanding coordination chemistry and developing novel ligands (Pask et al., 2006).
Eigenschaften
IUPAC Name |
2-[2-(2-fluoroethyl)-5-pyridin-4-ylpyrazol-3-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN4/c13-4-8-17-11(1-5-14)9-12(16-17)10-2-6-15-7-3-10/h2-3,6-7,9H,1,4-5,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWSQCZAPRYPPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C(=C2)CCN)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



